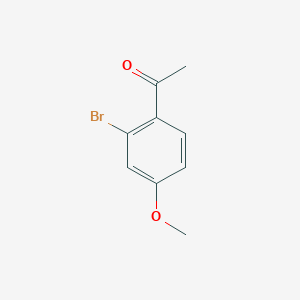

1-(2-Bromo-4-methoxyphenyl)ethanone

Description

BenchChem offers high-quality 1-(2-Bromo-4-methoxyphenyl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-Bromo-4-methoxyphenyl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(2-bromo-4-methoxyphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO2/c1-6(11)8-4-3-7(12-2)5-9(8)10/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCISNMVJZZPXBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=C(C=C1)OC)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00443115 | |

| Record name | 1-(2-bromo-4-methoxyphenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00443115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89691-67-8 | |

| Record name | 1-(2-bromo-4-methoxyphenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00443115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-(2-Bromo-4-methoxyphenyl)ethanone (CAS No. 89691-67-8)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2-Bromo-4-methoxyphenyl)ethanone is a substituted aromatic ketone that holds potential as a versatile building block in organic synthesis. Its structure, featuring a bromo and a methoxy group on the phenyl ring, offers multiple reaction sites for the construction of more complex molecules. This guide provides a comprehensive overview of its chemical identity, synthesis, and potential applications, with a focus on its relevance to medicinal chemistry and drug discovery.

Chemical Identity and Properties

CAS Number: 89691-67-8[1][2][3]

Molecular Formula: C₉H₉BrO₂[1]

Molecular Weight: 229.07 g/mol [1]

IUPAC Name: 1-(2-bromo-4-methoxyphenyl)ethanone

Synonyms: 2'-Bromo-4'-methoxyacetophenone

While extensive experimental data for this specific isomer is limited in publicly available literature, its physical and chemical properties can be inferred from data for similar compounds and information from chemical suppliers.

| Property | Value | Source |

| Molecular Formula | C₉H₉BrO₂ | [1] |

| Molecular Weight | 229.07 g/mol | [1] |

| Appearance | Off-white to light brown crystals or crystalline powder | Inferred from isomers |

| Solubility | Likely soluble in organic solvents such as chloroform and methanol | Inferred from isomers |

| Storage | Recommended to be stored in a cool, dry place (2-8°C) | Inferred from isomers |

Synthesis of 1-(2-Bromo-4-methoxyphenyl)ethanone

The primary synthetic route to 1-(2-Bromo-4-methoxyphenyl)ethanone is the Friedel-Crafts acylation of 3-bromoanisole.[2] This electrophilic aromatic substitution reaction introduces an acetyl group onto the aromatic ring.

Reaction Mechanism: Friedel-Crafts Acylation

The reaction proceeds through the formation of a highly electrophilic acylium ion from acetyl chloride and a Lewis acid catalyst, typically aluminum chloride (AlCl₃). The electron-rich aromatic ring of 3-bromoanisole then attacks the acylium ion, followed by deprotonation to restore aromaticity and yield the final product.

The methoxy group (-OCH₃) is an activating, ortho-, para-directing group, while the bromo group (-Br) is a deactivating, ortho-, para-directing group. The substitution pattern is therefore influenced by the interplay of these electronic effects. The formation of 1-(2-Bromo-4-methoxyphenyl)ethanone indicates that acylation occurs at the position para to the methoxy group and ortho to the bromo group.

Sources

An In-depth Technical Guide to 1-(2-Bromo-4-methoxyphenyl)ethanone: Synthesis, Characterization, and Applications

Executive Summary: 1-(2-Bromo-4-methoxyphenyl)ethanone is a substituted acetophenone derivative with significant potential as a chemical intermediate in the fields of medicinal chemistry and materials science. With a molecular weight of 229.07 g/mol and the formula C₉H₉BrO₂, this compound's utility is derived from its specific isomeric structure, featuring bromine and methoxy substituents on the phenyl ring which critically influence its reactivity. This guide provides a comprehensive overview of its physicochemical properties, a detailed protocol for its regioselective synthesis via Friedel-Crafts acylation, robust methodologies for its analytical characterization, and a discussion of its applications as a precursor for more complex molecules, particularly in the synthesis of heterocyclic compounds. This document is intended for researchers, chemists, and professionals in drug discovery and development who require a technical understanding of this valuable synthetic building block.

Chemical Identity and Physicochemical Properties

1-(2-Bromo-4-methoxyphenyl)ethanone (CAS Number: 89691-67-8) is a distinct isomer within the family of brominated methoxyacetophenones.[1][2] Its structural arrangement—with the bromine atom ortho to the acetyl group and para to the methoxy group—is key to its specific reactivity profile. It is imperative to distinguish it from its more commonly cited isomer, 2-bromo-1-(4-methoxyphenyl)ethanone (CAS: 2632-13-5), where the bromine is on the acetyl methyl group rather than the aromatic ring.[3][4]

The fundamental properties of 1-(2-Bromo-4-methoxyphenyl)ethanone are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₉BrO₂ | [1] |

| Molecular Weight | 229.07 g/mol | [1][5] |

| IUPAC Name | 1-(2-bromo-4-methoxyphenyl)ethan-1-one | [1] |

| CAS Number | 89691-67-8 | [1][5] |

| Appearance | White to off-white solid/fused solid | [6] |

| Melting Point | 69–71 °C | [6] |

| Boiling Point | 309.6±27.0 °C (Predicted) | [6] |

| Density | 1.421±0.06 g/cm³ (Predicted) | [6] |

Synthesis and Purification

The most direct and regioselective synthesis of 1-(2-Bromo-4-methoxyphenyl)ethanone is achieved through the Friedel-Crafts acylation of 3-bromoanisole.[5][6] This electrophilic aromatic substitution reaction utilizes a Lewis acid catalyst, typically aluminum chloride (AlCl₃), to generate a potent acylium ion electrophile from acetyl chloride.

Causality of the Methodology: The choice of 3-bromoanisole as the substrate is critical for achieving the desired 2,4-substitution pattern on the resulting ketone. The methoxy group (-OCH₃) is a powerful activating and ortho, para-directing group, while the bromine atom (-Br) is a deactivating but also ortho, para-directing group. The acylation occurs preferentially at the C2 position (ortho to the methoxy group and meta to the bromine) and the C4 position (para to the methoxy group and meta to the bromine). Due to the strong directing effect of the methoxy group, the major product formed is the one where the acetyl group is positioned para to the methoxy group, which corresponds to the C2 position relative to the bromine atom, yielding the target molecule.

Detailed Synthesis Protocol

Reaction: Friedel-Crafts Acylation of 3-Bromoanisole

Materials:

-

3-Bromoanisole

-

Acetyl Chloride (CH₃COCl)

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric Acid (HCl), concentrated

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Ice

Procedure:

-

Reaction Setup: Equip a dry, three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a nitrogen inlet and a gas outlet bubbler. Ensure all glassware is oven-dried to prevent moisture from deactivating the catalyst.

-

Catalyst Suspension: Under a nitrogen atmosphere, charge the flask with anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane. Cool the suspension to 0 °C in an ice-water bath.

-

Reagent Addition: Add a solution of acetyl chloride (1.1 equivalents) in anhydrous dichloromethane to the dropping funnel. Add this solution dropwise to the stirred AlCl₃ suspension over 20-30 minutes, maintaining the temperature at 0 °C.

-

Substrate Addition: Following the complete addition of acetyl chloride, add a solution of 3-bromoanisole (1.0 equivalent) in anhydrous dichloromethane to the dropping funnel. Add the substrate dropwise to the reaction mixture over 30-45 minutes.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2-4 hours, monitoring the reaction's progress by Thin Layer Chromatography (TLC).

-

Quenching: Cool the reaction mixture back to 0 °C and quench it by carefully and slowly pouring it into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid. This step hydrolyzes the aluminum chloride-ketone complex and neutralizes excess catalyst.

-

Workup: Transfer the quenched mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with dichloromethane.

-

Neutralization: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and finally, brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol or a hexane/ethyl acetate mixture) to obtain pure 1-(2-Bromo-4-methoxyphenyl)ethanone.

Caption: Synthesis and Purification Workflow for 1-(2-Bromo-4-methoxyphenyl)ethanone.

Analytical Characterization and Quality Control

Confirming the molecular weight, structure, and purity of 1-(2-Bromo-4-methoxyphenyl)ethanone is essential. A multi-technique approach ensures a self-validating system of quality control.

Mass Spectrometry (MS)

Mass spectrometry is the definitive technique for confirming the molecular weight.

-

Expected Molecular Ion (M⁺): The mass spectrum should exhibit a characteristic isotopic pattern for the molecular ion due to the presence of one bromine atom. Two peaks of nearly equal intensity will appear at m/z 228 and m/z 230, corresponding to the ⁷⁹Br and ⁸¹Br isotopes, respectively.[3]

-

High-Resolution Mass Spectrometry (HRMS): HRMS provides the exact mass, which can be used to confirm the elemental composition (C₉H₉BrO₂). The calculated exact mass for [M+H]⁺ is 228.9868.

-

Fragmentation: A prominent fragment is often observed corresponding to the loss of the methyl group (M-15) from the acetyl moiety, and another for the acylium ion [M-Br]⁺.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the primary method for unambiguous structure elucidation. While specific, verified spectral data for this exact isomer (CAS 89691-67-8) is scarce in public literature, the expected shifts can be predicted based on established substituent effects.

Expected ¹H NMR Spectrum (in CDCl₃):

-

Aromatic Protons (3H): The three protons on the phenyl ring will appear as complex multiplets or distinct doublets and doublets of doublets between δ 7.0-7.8 ppm. The proton ortho to the bromine will be the most deshielded.

-

Methoxy Protons (3H): A sharp singlet around δ 3.8-3.9 ppm.

-

Acetyl Protons (3H): A sharp singlet around δ 2.6 ppm.

Expected ¹³C NMR Spectrum (in CDCl₃):

-

Carbonyl Carbon (C=O): A signal in the range of δ 195-200 ppm.

-

Aromatic Carbons (6C): Six distinct signals in the aromatic region (δ 110-165 ppm), including the carbon bearing the methoxy group (C-O) at the high-field end and the carbon bearing the bromine atom (C-Br) at the low-field end of this range.

-

Methoxy Carbon (-OCH₃): A signal around δ 55-56 ppm.

-

Acetyl Carbon (-CH₃): A signal around δ 26-30 ppm.

Caption: Quality Control Workflow for 1-(2-Bromo-4-methoxyphenyl)ethanone.

Applications in Research and Drug Development

The true value of 1-(2-Bromo-4-methoxyphenyl)ethanone lies in its utility as a versatile building block for constructing more complex molecular architectures, particularly heterocyclic scaffolds which are prevalent in pharmaceuticals.[7] The presence of the ketone and the aryl bromide provides two distinct points for chemical modification.

1. Precursor for Heterocyclic Synthesis: The ketone functional group is a common starting point for synthesizing a variety of five- and six-membered heterocycles. For example, it can react with:

-

Hydrazine derivatives to form pyrazoles.

-

Thiourea or thioamides in a Hantzsch-type synthesis to form thiazoles.[8]

-

Amidines to form pyrimidines.

The resulting heterocyclic cores often possess the "2-bromo-4-methoxyphenyl" substituent, which can be further modified.

2. Substrate for Coupling Reactions: The aryl bromide moiety is an excellent handle for transition-metal-catalyzed cross-coupling reactions, such as:

-

Suzuki-Miyaura Coupling: Reaction with boronic acids to form new carbon-carbon bonds, linking the core to other aryl or alkyl groups.

-

Buchwald-Hartwig Amination: Reaction with amines to form carbon-nitrogen bonds, a critical step in the synthesis of many drug candidates.

-

Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl functionalities.

This dual reactivity makes 1-(2-Bromo-4-methoxyphenyl)ethanone a strategic starting material for building libraries of diverse compounds for high-throughput screening in drug discovery programs. For instance, related α-haloketones are known intermediates in the synthesis of kinase inhibitors and antibacterial agents.[9]

Safety and Handling

As a halogenated aromatic ketone, 1-(2-Bromo-4-methoxyphenyl)ethanone requires careful handling in a laboratory setting.

-

Hazard Classification: The compound is generally classified as harmful if swallowed, causes skin irritation, and causes serious eye irritation. It may also cause respiratory irritation.

-

Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Handling: Avoid creating dust. Avoid contact with skin, eyes, and clothing. Do not breathe dust or vapors.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases.

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

References

-

Zhang, J., Zhuang, L., & Wang, G. (2009). 2-Bromo-1-(4-methoxyphenyl)ethanone. Acta Crystallographica Section E: Structure Reports Online, 65(10), o2245. [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information. RSC. [Link]

-

National Institute of Standards and Technology (NIST). (n.d.). Ethanone, 2-bromo-1-(4-methoxyphenyl)-. NIST Chemistry WebBook. [Link]

-

Yuan, C., et al. (n.d.). Supporting Information for Multicenter Synergistic Polyoxometalate-based Metal–Organic Framework for One-Step Selective Oxidative Cleavage of β-O-4 Lignin Models. [Link]

-

Solubility of Things. (n.d.). 2-bromo-1-(4-methoxyphenyl)ethanone. [Link]

-

SpectraBase. (n.d.). 1-(2-bromo-4-methoxyphenyl)ethane - MS (GC) Spectrum. [Link]

-

PubChem. (n.d.). Bromomethyl 4-methoxyphenyl ketone. National Center for Biotechnology Information. [Link]

-

National Institute of Standards and Technology (NIST). (n.d.). Ethanone, 2-bromo-1-(4-methoxyphenyl)- IR Spectrum. NIST Chemistry WebBook. [Link]

-

Beilstein Journals. (n.d.). Supplementary Information. [Link]

-

PubChem. (n.d.). 1-(3-Bromo-4-methoxyphenyl)ethanone. National Center for Biotechnology Information. [Link]

-

National Institute of Standards and Technology (NIST). (n.d.). Ethanone, 2-bromo-1-(4-methoxyphenyl)- Notes. NIST Chemistry WebBook. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Versatility of 2-Chloro-1-(4-methoxyphenyl)ethanone as a Building Block in Heterocyclic Synthesis. [Link]

-

Qi, B., et al. (2009). 1-(5-Bromo-2-hydroxy-4-methoxyphenyl)ethanone. Acta Crystallographica Section E: Structure Reports Online, 65(9), o2004. [Link]

-

HETEROCYCLES. (2011). Vol. 83, No. 9. [Link]

-

National Academic Digital Library of Ethiopia. (n.d.). Topics in Heterocyclic Chemistry. [Link]

-

ResearchGate. (2009). 2-Bromo-1-(4-methoxyphenyl)ethanone. [Link]

Sources

- 1. 1-(2-Bromo-4-methoxyphenyl)ethanone 95.00% | CAS: 89691-67-8 | AChemBlock [achemblock.com]

- 2. CAS 89691-67-8: Ethanone, 1-(2-bromo-4-methoxyphenyl)- [cymitquimica.com]

- 3. Ethanone, 2-bromo-1-(4-methoxyphenyl)- [webbook.nist.gov]

- 4. Ethanone, 2-bromo-1-(4-methoxyphenyl)- [webbook.nist.gov]

- 5. 1-(2-BroMo-4-Methoxy-phenyl)-ethanone CAS#: 89691-67-8 [m.chemicalbook.com]

- 6. 1-(2-BroMo-4-Methoxy-phenyl)-ethanone | 89691-67-8 [chemicalbook.com]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. 2-Bromo-1-(4-methoxyphenyl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

An In-Depth Technical Guide to 2-Bromo-4'-methoxyacetophenone: Nomenclature, Properties, and Applications

Introduction: The Versatility of a Key Synthetic Building Block

In the landscape of medicinal chemistry and organic synthesis, 2-Bromo-4'-methoxyacetophenone stands out as a highly versatile intermediate. Its molecular architecture, featuring a reactive α-bromoketone and a methoxy-substituted phenyl ring, makes it an invaluable precursor for a diverse range of molecules, from bioactive chalcones to complex pharmaceutical agents.[1][2] This guide provides a comprehensive technical overview of this compound, designed for researchers, chemists, and drug development professionals. We will delve into its extensive list of synonyms, detail its physicochemical properties, and explore its critical applications, supported by field-proven protocols and mechanistic insights.

Part 1: Unraveling the Nomenclature: A Guide to Synonyms

The variety of names used for 2-Bromo-4'-methoxyacetophenone can be a source of confusion. Understanding these synonyms is crucial for comprehensive literature searches and clear scientific communication. The nomenclature arises from different systematic and trivial naming conventions.

| Category | Synonym | Rationale |

| IUPAC Systematic Name | 2-bromo-1-(4-methoxyphenyl)ethanone | The most formal and unambiguous name based on IUPAC rules.[3][4][5] |

| Common/Trivial Names | 4-Methoxyphenacyl bromide | "Phenacyl" refers to the C₆H₅COCH₂- group; the methoxy group is at the 4-position of the phenyl ring.[4][5][6] |

| p-Methoxyphenacyl bromide | "p-" (para) is a trivial nomenclature indicating the 1,4 substitution on the benzene ring.[4][5][7] | |

| ω-Bromo-4-methoxyacetophenone | The Greek letter ω (omega) is used to denote the terminal carbon of the acetyl chain, which is brominated.[8] | |

| α-Bromo-4-methoxyacetophenone | The Greek letter α (alpha) denotes the carbon adjacent to the carbonyl group, which is brominated.[5] | |

| Bromomethyl 4-methoxyphenyl ketone | Describes the two parts of the molecule: the bromomethyl group and the 4-methoxyphenyl ketone group.[4][5] | |

| Functional/Trade Names | PTP Inhibitor I / PTP Inhibitor II | These names refer to its function as a Protein Tyrosine Phosphatase inhibitor.[4][9] |

| 4'-(Bromoacetyl)anisole | "Anisole" refers to the methoxybenzene moiety. |

Part 2: Physicochemical and Spectroscopic Profile

Accurate identification and purity assessment are paramount in research and development. The following tables summarize the key physical, chemical, and spectroscopic data for 2-Bromo-4'-methoxyacetophenone.

Table 1: Key Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 2632-13-5 | [9][10] |

| EC Number | 220-118-8 | [10] |

| Molecular Formula | C₉H₉BrO₂ | [9] |

| Molecular Weight | 229.07 g/mol | [9] |

| Appearance | Off-white to light brown crystals or crystalline powder | [3][9][11] |

| Melting Point | 69-71 °C (lit.) | [9][12] |

| Solubility | Soluble in DMSO, methanol, and other organic solvents; partly miscible in water. | [9][13] |

| InChI Key | XQJAHBHCLXUGEP-UHFFFAOYSA-N | |

| SMILES | COc1ccc(cc1)C(=O)CBr |

Table 2: Spectroscopic Data Summary (¹H NMR)

Proton NMR is a fundamental tool for structural confirmation. The following assignments are based on spectra recorded in CDCl₃.[14]

| Assignment | Chemical Shift (δ) ppm | Multiplicity |

| Aromatic (ortho to C=O) | ~7.97 | Doublet |

| Aromatic (ortho to OCH₃) | ~6.96 | Doublet |

| -CH₂Br | ~4.40 | Singlet |

| -OCH₃ | ~3.88 | Singlet |

Note: IR spectroscopy will show a characteristic strong absorption for the carbonyl (C=O) group. Mass spectrometry will exhibit a distinctive M/M+2 isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br isotopes).[15]

Part 3: Core Applications in Research and Development

The utility of 2-Bromo-4'-methoxyacetophenone stems from its reactive α-bromoketone moiety, which serves as a potent electrophile for forming new carbon-carbon and carbon-heteroatom bonds.

Covalent Inhibition of Protein Tyrosine Phosphatases (PTPs)

A significant application of this compound is its role as a cell-permeable, covalent inhibitor of protein tyrosine phosphatases (PTPs), such as PTP1B and SHP-1.[8][11][13] PTPs are critical regulators in cellular signaling, and their dysregulation is implicated in diseases like diabetes and cancer.[11]

Mechanism of Action: The α-bromoacetophenone derivative acts as a fairly potent PTP inhibitor by covalently alkylating the conserved catalytic cysteine residue within the PTP active site.[11][13] Because the inhibitor is neutral, it can readily diffuse across cell membranes to reach intracellular PTPs.[11][13] This irreversible binding inactivates the enzyme, making it a valuable tool for studying PTP-dependent signaling pathways.

Caption: Covalent inhibition of a PTP enzyme by 2-Bromo-4'-methoxyacetophenone.

Synthesis of Bioactive Chalcones via Claisen-Schmidt Condensation

Chalcones are a class of flavonoids known for a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][16] 2-Bromo-4'-methoxyacetophenone is a key starting material for synthesizing novel chalcone derivatives through the Claisen-Schmidt condensation.[1]

Reaction Principle: This reaction involves a base-catalyzed condensation between a ketone (2-Bromo-4'-methoxyacetophenone) and an aldehyde that lacks α-hydrogens (typically an aromatic aldehyde).[1] The base abstracts an acidic α-proton from the ketone to form an enolate, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. A subsequent dehydration step yields the α,β-unsaturated ketone, the characteristic chalcone scaffold.[1]

Caption: Experimental workflow for the synthesis of chalcones.

Protocol 1: Step-by-Step Synthesis of a Chalcone Derivative

This generalized protocol outlines the synthesis of chalcones from 2-Bromo-4'-methoxyacetophenone. Optimization may be required based on the specific aromatic aldehyde used.

Materials & Equipment:

-

2-Bromo-4'-methoxyacetophenone (1.0 eq)

-

Substituted aromatic aldehyde (1.0-1.2 eq)

-

Ethanol or Methanol

-

Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

-

Dilute hydrochloric acid (HCl)

-

Round-bottom flask, magnetic stirrer, TLC plates, filtration apparatus

Procedure:

-

Dissolution of Reactants: In a round-bottom flask, dissolve 2-Bromo-4'-methoxyacetophenone (1.0 eq.) and the chosen aromatic aldehyde (1.1 eq.) in a minimal amount of cold ethanol or methanol with stirring.[1]

-

Base-Catalyzed Condensation: While maintaining the temperature, slowly add an aqueous or methanolic solution of NaOH or KOH to the flask. The reaction mixture may change color.

-

Reaction Monitoring: Allow the mixture to stir at room temperature. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.

-

Product Precipitation: Once the reaction is complete, pour the mixture into a beaker containing crushed ice and water.

-

Neutralization: Acidify the mixture by slowly adding dilute HCl until the solution is neutral to litmus paper. A solid precipitate of the crude chalcone should form.

-

Isolation and Purification: Collect the solid product by vacuum filtration and wash it thoroughly with cold water to remove inorganic salts. The crude product can then be purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure chalcone.

Intermediate in Pharmaceutical Synthesis

Beyond chalcones, 2-Bromo-4'-methoxyacetophenone is a documented intermediate in the synthesis of several important pharmaceutical drugs. Its ability to introduce a specific methoxyphenyl moiety makes it valuable in multi-step syntheses. Notable examples include:

-

Raloxifene: An estrogen-like drug where p-methoxyacetophenone is brominated as a key initial step.[2][7]

-

Butopamine: An antiarrhythmic drug whose synthesis involves this intermediate.[2]

Part 4: Synthesis and Safe Handling

While this compound is commercially available, understanding its synthesis provides context for purity and potential byproducts.

Protocol 2: Laboratory-Scale Synthesis of 2-Bromo-4'-methoxyacetophenone

The most common method is the direct α-bromination of its precursor, 4-methoxyacetophenone.[2]

Materials & Equipment:

-

4-Methoxyacetophenone (1.0 eq)[17]

-

Bromine (1.0-1.1 eq) or Copper(II) Bromide (2.2 eq)

-

Solvent (e.g., Methanol, Acetic Acid, or Ethyl Acetate/Chloroform mixture)

-

Round-bottom flask, dropping funnel, magnetic stirrer, ice bath

Procedure (using Bromine):

-

Dissolution: Dissolve 4-methoxyacetophenone in the chosen solvent (e.g., methanol) in a round-bottom flask equipped with a dropping funnel and stirrer. Cool the flask in an ice bath.[2]

-

Bromination: Add bromine dropwise to the cooled, stirring solution. Maintain the temperature and stirring for the duration of the reaction (typically 2-5 hours).[2]

-

Monitoring: Monitor the reaction by TLC. The reaction is complete when the starting material is consumed.

-

Workup: Upon completion, the reaction mixture is typically poured into water to precipitate the crude product.

-

Purification: The solid is collected by filtration, washed, and recrystallized from a suitable solvent like ethanol to yield pure 2-Bromo-4'-methoxyacetophenone.[2]

An alternative, environmentally friendlier method uses bromine in an aqueous phase, which can achieve yields over 94%.[2]

Table 3: Safety and Handling Information

This compound is corrosive and a lachrymator (induces tears). Strict adherence to safety protocols is mandatory.

| Hazard Category | Description | GHS Codes | Precautionary Measures |

| Skin & Eye Damage | Causes severe skin burns and serious eye damage.[4][10][18][19] | H314 | P280: Wear protective gloves/clothing/eye protection/face protection.[19] P303+P361+P353: IF ON SKIN: Take off immediately all contaminated clothing. Rinse skin with water.[19] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses.[12] |

| Respiratory Irritation | May cause respiratory irritation.[10][19] | H335 | P261: Avoid breathing dust.[10][19] P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[19] |

| General Handling | Corrosive.[18] | - | P264: Wash hands thoroughly after handling.[10][19] P310: Immediately call a POISON CENTER or doctor.[10][12] |

| Storage | Store locked up in a dry, cool, well-ventilated place.[10][18] | P405 | Keep container tightly closed.[10] Recommended storage temperature: 2-8°C.[9] |

Conclusion

2-Bromo-4'-methoxyacetophenone is more than just a chemical intermediate; it is a gateway to significant molecular complexity and biological activity. Its well-defined reactivity, particularly as a covalent modifier of enzymes and a cornerstone of the Claisen-Schmidt condensation, ensures its continued relevance in drug discovery and materials science. A thorough understanding of its nomenclature, properties, and safe handling procedures, as detailed in this guide, is essential for any scientist looking to leverage its synthetic potential.

References

- 2-Bromo-4'-methoxyacetophenone 102110 - Safety Data Sheet. (n.d.).

- Application Notes and Protocols: Synthesis of Chalcones Using 2-Bromo-4'-hydroxyacetophenone. (2025). Benchchem.

- Application Notes and Protocols: 2-Bromo-4'-hydroxyacetophenone in Medicinal Chemistry. (2025). Benchchem.

- 2-Bromo-4'-methoxyacetophenone 97 2632-13-5. (n.d.). Sigma-Aldrich.

- 2-Bromo-4'-methoxyacetophenone Chemical Properties,Uses,Production. (2025). ChemicalBook.

- 2-Bromo-4'-methoxyacetophenone | 2632-13-5. (n.d.). ChemicalBook.

- 2-Bromo-4′-methoxyacetophenone, 97%. (n.d.). Otto Chemie Pvt Ltd.

- 2-Bromo-4'-methoxyacetophenone 97 2632-13-5. (n.d.). Sigma-Aldrich.

- SAFETY DATA SHEET - 2-Bromo-4`-methoxyacetophenone. (2025). Fisher Scientific.

- 2-bromo-1-(4-methoxyphenyl)ethanone. (n.d.). Solubility of Things.

- 2-Bromo-4'-methoxyacetophenone - Safety Data Sheet. (2025). ChemicalBook.

- Spectroscopic Profile of 2-Bromo-4'-hydroxyacetophenone: A Technical Guide. (2025). Benchchem.

- OS-2344 - Safety Data Sheet. (2024). Combi-Blocks, Inc.

- Bromomethyl 4-methoxyphenyl ketone. (n.d.). PubChem.

- 2-Bromo-4'-methoxyacetophenone 97 2632-13-5. (n.d.). Sigma-Aldrich.

- What are the properties, synthesis, and applications of 2-Bromo-4'-methoxyacetophenone?. (n.d.). Guidechem.

- 2-bromo-4-methoxyacetophenone. (n.d.). Chemical Bull Pvt. Ltd.

- 2-Bromo-4'-methoxyacetophenone(2632-13-5) 1H NMR spectrum. (n.d.). ChemicalBook.

- Synthesis of Biologically Active Substituted Chalcones. (n.d.). ScholarWorks at WMU.

- Ethanone, 2-bromo-1-(4-methoxyphenyl)-. (n.d.). NIST WebBook.

- 2-Bromo-4'-methoxyacetophenone Analytical Chemistry. (n.d.). Chongqing Chemdad Co.

- Synthesis of Chalcones with Anticancer Activities. (n.d.). PMC - NIH.

- 4'-Methoxyphenacyl Bromide, 25g, Each. (n.d.). CP Lab Safety.

- Understanding 2-Bromo-4'-methoxyacetophenone: Properties, Uses, and Sourcing in 2024. (2025).

- Synthesis, characterization and biological evaluation of some new chalcones. (n.d.). International Journal of Pharmacy.

- p-methoxy phenacyl bromide. (n.d.). Vihita Bio Chem Pvt Ltd - CPHI Online.

- 4-Methoxyphenacyl bromide, 98%. (n.d.).

- 2-Bromo-4′-methoxyacetophenone. (n.d.). Sigma-Aldrich.

- 4-METHOXYPHENACYL BROMIDE - Safety Data Sheet. (n.d.). S D FINE- CHEM LIMITED.

- 4-Methoxy Acetophenone (CAS 100-06-1). (n.d.). Vinati Organics.

- Technical Deep Dive: Properties and Synthesis of 2-Bromo-4'-methoxyacetophenone. (2025).

Sources

- 1. benchchem.com [benchchem.com]

- 2. Page loading... [guidechem.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. Bromomethyl 4-methoxyphenyl ketone | C9H9BrO2 | CID 4965 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Ethanone, 2-bromo-1-(4-methoxyphenyl)- [webbook.nist.gov]

- 6. 4-Methoxyphenacyl bromide, 98% - Manufacturers & suppliers with worldwide shipping [ottokemi.com]

- 7. cphi-online.com [cphi-online.com]

- 8. 2-Bromo-4′-methoxyacetophenone, 97% - 2632-13-5 | India | Otto Chemie Pvt Ltd [ottokemi.com]

- 9. 2-Bromo-4'-methoxyacetophenone CAS#: 2632-13-5 [m.chemicalbook.com]

- 10. dcfinechemicals.com [dcfinechemicals.com]

- 11. 2-Bromo-4'-methoxyacetophenone | 2632-13-5 [chemicalbook.com]

- 12. 2-Bromo-4'-methoxyacetophenone - Safety Data Sheet [chemicalbook.com]

- 13. 2-Bromo-4'-methoxyacetophenone Analytical Chemistry Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 14. 2-Bromo-4'-methoxyacetophenone(2632-13-5) 1H NMR [m.chemicalbook.com]

- 15. benchchem.com [benchchem.com]

- 16. Synthesis of Chalcones with Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 17. 4-Methoxy Acetophenone (CAS 100-06-1) | Vinati Organics [vinatiorganics.com]

- 18. fishersci.com [fishersci.com]

- 19. combi-blocks.com [combi-blocks.com]

A Comprehensive Technical Guide to 1-(2-Bromo-4-methoxyphenyl)ethanone (CAS: 89691-67-8)

Abstract: This document provides an in-depth technical overview of 1-(2-Bromo-4-methoxyphenyl)ethanone, a halogenated aromatic ketone with significant utility as a chemical intermediate. Tailored for researchers, scientists, and professionals in drug development, this guide elucidates the compound's chemical identity, physicochemical properties, primary synthetic pathway via Friedel-Crafts acylation, and its potential applications in organic synthesis. A critical comparative analysis is included to distinguish it from its more commonly referenced isomer, 2-Bromo-1-(4-methoxyphenyl)ethanone, clarifying frequent points of confusion in literature and commercial listings. Safety, handling, and storage protocols are also detailed to ensure its proper use in a laboratory setting.

Section 1: Chemical Identity and Physicochemical Properties

1-(2-Bromo-4-methoxyphenyl)ethanone is a substituted acetophenone derivative. The strategic placement of the bromo, methoxy, and acetyl groups on the phenyl ring creates a versatile building block for further chemical elaboration. Its identity is defined by the specific connectivity of these groups, which dictates its reactivity and physical characteristics.

Nomenclature and Identifiers

The precise identification of this compound is crucial, particularly to differentiate it from its isomers. The following table summarizes its key identifiers.

| Identifier | Value | Source(s) |

| IUPAC Name | 1-(2-bromo-4-methoxyphenyl)ethanone | [1] |

| CAS Number | 89691-67-8 | [2][3][4][5] |

| Molecular Formula | C₉H₉BrO₂ | [2][5] |

| Molecular Weight | 229.07 g/mol | [2][5] |

| Synonyms | 2'-Bromo-4'-methoxyacetophenone | [1] |

Physicochemical Properties

The physical state and solubility of 1-(2-Bromo-4-methoxyphenyl)ethanone are critical for its handling, reaction setup, and purification.

| Property | Value | Source(s) |

| Appearance | Solid (form not specified) | [1] |

| Melting Point | 69–71 °C | [2] |

| Boiling Point | 309.6 ± 27.0 °C (Predicted) | [2] |

| Solubility | Information not widely available, but expected to be soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate. |

Section 2: Synthesis and Mechanism

The regiochemistry of 1-(2-Bromo-4-methoxyphenyl)ethanone is a direct result of its synthetic route. Unlike isomers formed by post-synthesis bromination, its structure is established through the selective acylation of a pre-brominated aromatic precursor.

Primary Synthetic Route: Friedel-Crafts Acylation

The most direct and industrially relevant synthesis is the Friedel-Crafts acylation of 3-bromoanisole.[2][5] In this reaction, 3-bromoanisole is treated with an acylating agent, typically acetyl chloride or acetic anhydride, in the presence of a strong Lewis acid catalyst like aluminum chloride (AlCl₃).

Causality of Reagent Choice:

-

3-Bromoanisole (Substrate): The starting material's structure dictates the final substitution pattern. The methoxy group (-OCH₃) is a powerful ortho-, para-director due to its electron-donating resonance effect. The bromo group (-Br) is a deactivating but also ortho-, para-directing group.

-

Acetyl Chloride (Acylating Agent): Provides the acetyl group (CH₃CO-). Its reaction with the Lewis acid generates the key electrophile.

-

Aluminum Chloride (Lewis Acid Catalyst): This is the cornerstone of the reaction. AlCl₃ coordinates with the chlorine atom of acetyl chloride, forming a highly electrophilic acylium ion ([CH₃C=O]⁺), which is necessary to overcome the activation energy for electrophilic aromatic substitution.[6]

The methoxy group's strong activating and directing effect guides the incoming acylium ion to the positions ortho and para to it. The para position is blocked by the bromine atom, and the ortho position (C2) is sterically accessible, leading to the desired product.

Reaction Mechanism: Electrophilic Aromatic Substitution

The synthesis follows a classical electrophilic aromatic substitution (EAS) mechanism.

Caption: Friedel-Crafts acylation mechanism workflow.

Detailed Experimental Protocol

This protocol is a representative procedure based on the established Friedel-Crafts acylation methodology.

-

Setup: A flame-dried, three-neck round-bottom flask is equipped with a magnetic stirrer, a reflux condenser with a drying tube (e.g., CaCl₂), and a dropping funnel. The system is maintained under an inert atmosphere (e.g., Nitrogen or Argon).

-

Reagent Charging: The flask is charged with a suitable anhydrous solvent (e.g., dichloromethane or nitrobenzene) and aluminum chloride (AlCl₃, ~1.2 equivalents). The mixture is cooled in an ice bath to 0 °C.

-

Acylating Agent Addition: Acetyl chloride (1.1 equivalents) is added dropwise to the stirred suspension via the dropping funnel. The mixture is stirred for 15-20 minutes to allow for the formation of the acylium ion complex.

-

Substrate Addition: 3-Bromoanisole (1.0 equivalent) dissolved in a minimal amount of the anhydrous solvent is added dropwise, maintaining the temperature at 0 °C.

-

Reaction: After the addition is complete, the reaction is allowed to warm to room temperature and stirred for several hours (typically 2-6 hours, monitored by TLC).

-

Workup: The reaction mixture is carefully poured into a beaker containing crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Extraction: The aqueous layer is extracted three times with an organic solvent (e.g., dichloromethane). The combined organic layers are washed sequentially with water, a saturated sodium bicarbonate solution, and brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified, typically by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Section 3: Applications in Chemical Synthesis

The primary value of 1-(2-Bromo-4-methoxyphenyl)ethanone lies in its dual reactivity. Both the aryl bromide and the ketone functional groups serve as handles for a wide range of subsequent chemical transformations, making it a valuable intermediate in the synthesis of more complex molecules.

-

Aryl Bromide Reactivity: The C-Br bond is a key site for carbon-carbon and carbon-heteroatom bond formation via transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck, Buchwald-Hartwig).

-

Ketone Reactivity: The acetyl group's carbonyl carbon is electrophilic and its alpha-protons are acidic, allowing for reactions such as reductions, oxidations (e.g., Baeyer-Villiger), olefinations (e.g., Wittig reaction), and enolate chemistry.

Caption: Synthetic utility of 1-(2-Bromo-4-methoxyphenyl)ethanone.

Section 4: Comparative Analysis: Isomeric Considerations

A significant point of confusion in the chemical literature and commercial catalogs is the distinction between 1-(2-Bromo-4-methoxyphenyl)ethanone (CAS: 89691-67-8) and its isomer 2-Bromo-1-(4-methoxyphenyl)ethanone (CAS: 2632-13-5) . The latter is also known as 2-Bromo-4'-methoxyacetophenone or p-methoxyphenacyl bromide.

| Feature | 1-(2-Bromo-4-methoxyphenyl)ethanone | 2-Bromo-1-(4-methoxyphenyl)ethanone |

| Structure | Bromine is on the aromatic ring at position 2. | Bromine is on the acetyl group's alpha-carbon. |

| CAS Number | 89691-67-8[2] | 2632-13-5[7][8][9] |

| Synthesis | Friedel-Crafts acylation of 3-bromoanisole.[2][5] | α-Bromination of 4-methoxyacetophenone (e.g., with CuBr₂ or NBS).[10][11] |

| Key Reactivity | Aryl bromide is a site for cross-coupling. | α-Bromoketone is a potent electrophile for Sₙ2 reactions (alkylating agent).[12] |

| Known Application | Versatile synthetic intermediate. | Cell-permeable inhibitor of protein tyrosine phosphatases (PTPs) like SHP-1.[11] |

This distinction is paramount. While the user-specified compound is a strategic building block, its isomer (2-bromo-1-(4-methoxyphenyl)ethanone) is an active pharmacological probe due to its ability to covalently alkylate cysteine residues in enzyme active sites.[11] Researchers must ensure they are sourcing and utilizing the correct isomer for their intended application.

Section 5: Safety, Handling, and Storage

As with any halogenated organic compound, proper safety protocols are essential.

-

Hazard Identification: This compound is classified as a skin irritant, a serious eye irritant, and may cause respiratory irritation.[1] It is harmful if swallowed, in contact with skin, or inhaled.[8]

-

Handling: Use only in a well-ventilated area, preferably a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[1] Avoid generating dust.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[1] Recommended long-term storage is often at refrigerated temperatures (2-8°C).[11]

-

Incompatible Materials: Avoid contact with strong oxidizing agents.[1]

-

Decomposition: Hazardous decomposition products include carbon oxides and hydrogen bromide gas.[1]

Section 6: Conclusion

1-(2-Bromo-4-methoxyphenyl)ethanone (CAS: 89691-67-8) is a valuable and strategically designed chemical intermediate. Its synthesis via Friedel-Crafts acylation provides a distinct regiochemistry that sets it apart from other isomers. The presence of both a reactive aryl bromide site for cross-coupling reactions and a versatile ketone moiety allows for divergent synthetic pathways, enabling the construction of complex molecular architectures. For scientists in drug discovery and materials science, a clear understanding of its properties, synthesis, and, critically, its distinction from its α-brominated isomer, is essential for its effective application in research and development.

References

-

Zhang, J., Zhuang, L., & Wang, G. (2009). 2-Bromo-1-(4-methoxyphenyl)ethanone. Acta Crystallographica Section E: Structure Reports Online, 65(10), o2245. [Link]

-

NIST. Ethanone, 2-bromo-1-(4-methoxyphenyl)-. [Link]

-

Beilstein Journal of Organic Chemistry. Friedel–Crafts approach to the one-pot synthesis of methoxy-substituted thioxanthylium salts. [Link]

-

NIST. Ethanone, 2-bromo-1-(4-methoxyphenyl)- IR Spectrum. [Link]

-

ResearchGate. (PDF) 2-Bromo-1-(4-methoxyphenyl)ethanone. [Link]

-

Solubility of Things. 2-bromo-1-(4-methoxyphenyl)ethanone. [Link]

-

NIST Chemistry WebBook. Ethanone, 2-bromo-1-(4-methoxyphenyl)-. [Link]

-

PubChem. Bromomethyl 4-methoxyphenyl ketone. [Link]

-

National Center for Biotechnology Information. General Synthetic Methodologies for Building Blocks to Construct Molecular Motors. [Link]

-

ChemRxiv. Tandem Cooperative Friedel-Crafts Reaction of Aldehydes with Electron Deficient Arenes Through Catalyst-Activation via Hydrogen. [Link]

-

Bartleby. Friedel – Crafts Acylation: Synthesis of 4-Methoxyacetophenone. [Link]

-

PubChem. 1-(3-Bromo-4-methoxyphenyl)ethanone. [Link]

Sources

- 1. aksci.com [aksci.com]

- 2. 1-(2-BroMo-4-Methoxy-phenyl)-ethanone CAS#: 89691-67-8 [m.chemicalbook.com]

- 3. CAS 89691-67-8: Ethanone, 1-(2-bromo-4-methoxyphenyl)- [cymitquimica.com]

- 4. Page loading... [guidechem.com]

- 5. 1-(2-BroMo-4-Methoxy-phenyl)-ethanone | 89691-67-8 [chemicalbook.com]

- 6. Friedel – Crafts Acylation: Synthesis of 4-Methoxyacetophenone - 843 Words | Bartleby [bartleby.com]

- 7. Ethanone, 2-bromo-1-(4-methoxyphenyl)- [webbook.nist.gov]

- 8. Bromomethyl 4-methoxyphenyl ketone | C9H9BrO2 | CID 4965 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 2-Bromo-4'-methoxyacetophenone, 98% 100 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 10. 2-Bromo-1-(4-methoxyphenyl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 2-Bromo-4'-methoxyacetophenone CAS#: 2632-13-5 [m.chemicalbook.com]

- 12. solubilityofthings.com [solubilityofthings.com]

A Technical Guide to the Biological Activities of 1-(2-Bromo-4-methoxyphenyl)ethanone Derivatives

An In-depth Technical Guide

Abstract

Substituted acetophenones and their derivatives, particularly chalcones, represent a cornerstone in medicinal chemistry due to their versatile synthesis and broad spectrum of pharmacological activities.[1] This technical guide focuses on derivatives of the 1-(2-bromo-4-methoxyphenyl)ethanone scaffold, a key intermediate for generating a diverse library of bioactive compounds. These derivatives have demonstrated significant potential as anti-inflammatory, anticancer, antimicrobial, and anticonvulsant agents.[2][3][4] This document provides a comprehensive overview of the synthesis, mechanisms of action, and structure-activity relationships of these compounds. It includes detailed, field-proven protocols for evaluating their biological efficacy, designed for researchers, scientists, and drug development professionals. The guide aims to synthesize technical accuracy with practical insights, explaining the causality behind experimental choices and providing a framework for future research and development in this promising area.

Section 1: The 1-(2-Bromo-4-methoxyphenyl)ethanone Scaffold: A Privileged Core in Drug Discovery

Chemical Significance of Acetophenones and Chalcones

Acetophenones are a class of aromatic ketones that serve as fundamental building blocks in organic synthesis. Their true potential in medicinal chemistry is often unlocked through their conversion into chalcones (1,3-diphenyl-2-propene-1-one), which form the central core for a variety of important biological compounds known as chalconoids.[1][5] The biological activity of chalcones is largely attributed to the α,β-unsaturated carbonyl system, which acts as a Michael acceptor, enabling covalent interactions with biological nucleophiles like the sulfhydryl groups of cysteine residues in enzymes and transcription factors.[6] This reactivity underpins their ability to modulate numerous signaling pathways and exhibit a wide range of pharmacological effects.[7][8]

The 1-(2-Bromo-4-methoxyphenyl)ethanone Core

The 1-(2-bromo-4-methoxyphenyl)ethanone structure is a particularly interesting starting material. The presence and position of the bromo and methoxy groups on the phenyl ring significantly influence the electronic properties and steric profile of the resulting derivatives, which in turn dictates their biological activity.

-

Bromo Group: As an electron-withdrawing group, bromine can enhance the electrophilicity of the chalcone's Michael acceptor system and participate in halogen bonding, potentially improving binding affinity to target proteins.

-

Methoxy Group: This electron-donating group can modulate the molecule's lipophilicity and hydrogen bonding capacity, impacting its pharmacokinetic properties and target interactions.

This specific substitution pattern provides a synthetically versatile handle for creating libraries of derivatives with fine-tuned biological activities.

Section 2: Synthesis of Biologically Active Derivatives

Core Synthetic Strategy: Claisen-Schmidt Condensation

The most robust and widely used method for synthesizing chalcone derivatives from 1-(2-bromo-4-methoxyphenyl)ethanone is the Claisen-Schmidt condensation.[6] This base-catalyzed reaction involves the condensation of an aryl methyl ketone (the acetophenone) with an aromatic aldehyde.[8] The choice of a diverse range of substituted benzaldehydes allows for the systematic exploration of structure-activity relationships.

General Synthesis Workflow

The following diagram illustrates the straightforward workflow for synthesizing a library of chalcone derivatives from the core acetophenone.

Caption: Workflow for the synthesis of chalcone derivatives.

Example Protocol: Synthesis of a Chalcone Derivative (SCH-1)[2]

This protocol describes the synthesis of a chalcone from 1-(2-(benzyloxy)-5-bromo-4-methoxyphenyl)ethanone, a closely related precursor, demonstrating the general principle.

-

Reactant Preparation: Dissolve 1-(2-(benzyloxy)-5-bromo-4-methoxyphenyl)ethanone (1 mmol) and a selected substituted benzaldehyde (1 mmol) in methanol (15-20 mL).

-

Catalysis: Add an aqueous solution of potassium hydroxide (40%) dropwise to the methanolic solution while stirring continuously at room temperature.

-

Reaction Monitoring: Continue stirring for 24-48 hours. The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).

-

Product Precipitation: Once the reaction is complete, pour the reaction mixture into a beaker containing crushed ice and acidify with dilute HCl.

-

Isolation and Purification: The solid product that precipitates out is collected by filtration, washed thoroughly with cold water to remove impurities, and dried. The crude product is then purified by recrystallization from a suitable solvent like ethanol.

-

Characterization: Confirm the structure of the synthesized chalcone using spectroscopic methods such as FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry.[2]

Section 3: Anti-inflammatory and Anticancer Activities

Derivatives of the bromo-methoxyphenyl ethanone scaffold often exhibit potent dual activities against inflammation and cancer. This is because key signaling pathways are frequently dysregulated in both pathologies.

Mechanism of Action: Targeting NF-κB and MAPK Pathways

Unregulated activation of microglia, the resident immune cells of the central nervous system, contributes to neurodegenerative diseases.[4] The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways are central regulators of the inflammatory response.[4][9] Their activation leads to the transcription and production of pro-inflammatory mediators like nitric oxide (NO), prostaglandin E₂ (PGE₂), tumor necrosis factor-α (TNF-α), and various interleukins (IL-1β, IL-6).[4][9]

The derivative 1-(5-bromo-2-hydroxy-4-methoxyphenyl)ethanone (SE1) has been shown to potently suppress these pro-inflammatory responses in activated microglia by blocking the phosphorylation of MAPK molecules (JNK and p38) and preventing the nuclear translocation of NF-κB subunits (p65 and p50).[4] This inhibition downregulates the expression of key inflammatory enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[4][9]

References

- 1. pharmatutor.org [pharmatutor.org]

- 2. researchgate.net [researchgate.net]

- 3. jocpr.com [jocpr.com]

- 4. 1-(5-bromo-2-hydroxy-4-methoxyphenyl)ethanone [SE1] suppresses pro-inflammatory responses by blocking NF-κB and MAPK signaling pathways in activated microglia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. impactfactor.org [impactfactor.org]

- 6. jchemrev.com [jchemrev.com]

- 7. Pharmacological Properties of Chalcones: A Review of Preclinical Including Molecular Mechanisms and Clinical Evidence - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis of Chalcones Derivatives and Their Biological Activities: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

The Strategic Utility of 1-(2-Bromo-4-methoxyphenyl)ethanone in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Versatile Synthetic Intermediate

In the landscape of organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. 1-(2-Bromo-4-methoxyphenyl)ethanone, a halogenated ketone, has emerged as a pivotal intermediate, offering a unique combination of reactive sites that enable a diverse array of chemical transformations.[1] Its structure, featuring an ortho-bromo substituent, an activated acetyl group, and a para-methoxy group, provides a versatile platform for the synthesis of a wide range of compounds, particularly in the realm of medicinal chemistry and materials science.[1][2] This guide provides an in-depth exploration of the synthesis, properties, and extensive applications of this valuable building block, offering both theoretical insights and practical, field-proven protocols.

Physicochemical Properties and Spectroscopic Data

1-(2-Bromo-4-methoxyphenyl)ethanone typically presents as a white to off-white crystalline solid, stable under standard laboratory conditions.[1] Its solubility profile is characteristic of many aromatic compounds, showing greater solubility in organic solvents like ethanol and acetone compared to water.[1]

| Property | Value | Source |

| Molecular Formula | C₉H₉BrO₂ | [3][4] |

| Molecular Weight | 229.07 g/mol | [3][4] |

| CAS Number | 89691-67-8 | [4] |

| Melting Point | 69-71 °C | [5] |

| Appearance | White to off-white crystalline solid | [1] |

Spectroscopic analysis is crucial for the characterization of this compound. While detailed spectra can be found in various databases, key features include characteristic signals in ¹H NMR for the methoxy group, the aromatic protons, and the methyl ketone. The presence and position of the bromine atom can be inferred from the splitting patterns and chemical shifts of the aromatic protons. Infrared (IR) spectroscopy will prominently feature a strong absorption band for the carbonyl group of the ketone. Mass spectrometry provides the definitive molecular weight and fragmentation patterns.[3][6]

Synthesis of 1-(2-Bromo-4-methoxyphenyl)ethanone: A Practical Protocol

The most common and efficient synthesis of 1-(2-Bromo-4-methoxyphenyl)ethanone involves the bromination of 4-methoxyacetophenone. Several brominating agents can be employed, with cupric bromide and N-bromosuccinimide (NBS) being popular choices due to their selectivity and milder reaction conditions compared to elemental bromine.[5][7]

Protocol: Bromination using Cupric Bromide

This method offers good yields and is relatively straightforward to perform.[7]

Materials:

-

4-Methoxyacetophenone

-

Cupric Bromide (CuBr₂)

-

Ethyl Acetate

-

Chloroform

Procedure:

-

Dissolve 4-methoxyacetophenone in a mixture of ethyl acetate and chloroform.

-

Add cupric bromide to the solution (molar ratio of CuBr₂ to acetophenone is typically 2.2:1).[5]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

The precipitated product is collected by filtration.

-

Recrystallize the crude product from ethyl acetate to obtain pure 1-(2-Bromo-4-methoxyphenyl)ethanone.

Expected Yield: ~89.4%[5]

Core Reactivity and Synthetic Applications

The synthetic utility of 1-(2-Bromo-4-methoxyphenyl)ethanone stems from the presence of two key reactive handles: the aryl bromide and the acetyl group. The bromine atom is strategically positioned for a variety of palladium-catalyzed cross-coupling reactions, while the ketone functionality allows for condensations, reductions, and the formation of heterocyclic systems.

Palladium-Catalyzed Cross-Coupling Reactions

The ortho-bromo moiety is a prime site for the formation of new carbon-carbon and carbon-nitrogen bonds, which are fundamental transformations in drug discovery and materials science.

The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds by coupling an organoboron compound with an organic halide.[8][9] This reaction is instrumental in the synthesis of biaryl compounds, which are prevalent in many pharmaceutical agents.

General Reaction Scheme:

Caption: Suzuki-Miyaura coupling workflow.

Experimental Protocol: Suzuki-Miyaura Coupling

-

To a reaction vessel, add 1-(2-Bromo-4-methoxyphenyl)ethanone, the desired arylboronic acid (1.1 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equivalents), and a base like potassium carbonate (2.0 equivalents).

-

The vessel is purged with an inert gas (e.g., argon or nitrogen).

-

A degassed solvent system, typically a mixture of toluene and water, is added.

-

The reaction mixture is heated to 80-100 °C and stirred until the starting material is consumed (monitored by TLC or GC-MS).

-

After cooling, the reaction is quenched with water and extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography.

The catalytic cycle for the Suzuki coupling involves three main steps: oxidative addition of the aryl bromide to the Pd(0) catalyst, transmetalation with the boronic acid, and reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.[8]

The formation of C-N bonds is another cornerstone of organic synthesis, particularly for producing the vast number of amine-containing pharmaceuticals. The Buchwald-Hartwig amination provides a versatile method for coupling amines with aryl halides.[10][11][12]

General Reaction Scheme:

Caption: Buchwald-Hartwig amination workflow.

Experimental Protocol: Buchwald-Hartwig Amination

-

In a glovebox or under an inert atmosphere, a reaction flask is charged with 1-(2-Bromo-4-methoxyphenyl)ethanone, a palladium precursor (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., XPhos), and a strong, non-nucleophilic base (e.g., sodium tert-butoxide).

-

The amine (1.2 equivalents) and an anhydrous solvent such as toluene or dioxane are added.

-

The mixture is heated, typically between 80-110 °C, until the reaction is complete.

-

The reaction is cooled, diluted with an organic solvent, and filtered to remove inorganic salts.

-

The filtrate is concentrated, and the residue is purified by column chromatography to yield the desired aryl amine.

The mechanism is similar to other palladium-catalyzed cross-couplings, involving oxidative addition, amine coordination and deprotonation, and reductive elimination.[11]

For the synthesis of aryl alkynes, the Sonogashira coupling is the reaction of choice. It involves the coupling of a terminal alkyne with an aryl halide, catalyzed by palladium and a copper(I) co-catalyst.[13][14] These products are valuable in materials science and as precursors for more complex structures.

General Reaction Scheme:

Caption: Sonogashira coupling workflow.

Experimental Protocol: Sonogashira Coupling

-

To a mixture of 1-(2-Bromo-4-methoxyphenyl)ethanone, a palladium catalyst (e.g., Pd(PPh₃)₄), and a copper(I) salt (e.g., CuI) in a degassed solvent like THF or DMF, add a base, typically an amine such as triethylamine or diisopropylamine.

-

The terminal alkyne (1.1 equivalents) is then added, and the reaction is stirred at room temperature or with gentle heating.

-

Upon completion, the reaction mixture is filtered, and the solvent is removed in vacuo.

-

The residue is taken up in an organic solvent and washed with aqueous ammonium chloride to remove copper salts.

-

The organic layer is dried and concentrated, and the product is purified by chromatography.

The Sonogashira reaction proceeds through two interconnected catalytic cycles: a palladium cycle similar to other cross-coupling reactions and a copper cycle that facilitates the formation of a copper(I) acetylide intermediate.[13]

Synthesis of Heterocyclic Compounds

The acetyl group of 1-(2-Bromo-4-methoxyphenyl)ethanone is a versatile functional group for the construction of various heterocyclic rings, which are core structures in many biologically active molecules.

This building block is a precursor for chalcones, which are synthesized via a Claisen-Schmidt condensation with various benzaldehyde derivatives.[2] These chalcones, in turn, can be converted into other heterocyclic systems like isoxazoles, which are known to possess a broad spectrum of pharmacological activities, including antibacterial and antifungal properties.[2]

Synthetic Pathway:

Caption: Pathway to chalcones and isoxazoles.

Applications in Drug Discovery and Development

The derivatives of 1-(2-Bromo-4-methoxyphenyl)ethanone have been investigated for various therapeutic applications. For example, it is a key intermediate in the synthesis of the antiarrhythmic drug butopamine and the estrogen-like drug raloxifene.[5] The ability to readily introduce diverse functionalities onto the aromatic ring through cross-coupling reactions makes this building block particularly attractive for generating libraries of compounds for high-throughput screening in drug discovery programs. The chalcones and isoxazoles derived from it have shown promise as antibacterial and antifungal agents.[2]

Conclusion

1-(2-Bromo-4-methoxyphenyl)ethanone is a highly valuable and versatile building block in organic synthesis. Its dual reactivity, arising from the ortho-bromo substituent and the acetyl group, allows for a wide range of transformations, including sophisticated palladium-catalyzed cross-coupling reactions and the construction of diverse heterocyclic systems. The protocols and insights provided in this guide underscore its strategic importance for researchers and professionals in the chemical and pharmaceutical industries, enabling the efficient synthesis of complex molecules with potential applications in medicine and materials science.

References

-

Zhang, J., Zhuang, L., & Wang, G. (2009). 2-Bromo-1-(4-methoxyphenyl)ethanone. Acta Crystallographica Section E: Crystallographic Communications, E65(10), o2245. Available at: [Link]

-

Solubility of Things. (n.d.). 2-bromo-1-(4-methoxyphenyl)ethanone. Retrieved from [Link]

-

NIST. (n.d.). Ethanone, 2-bromo-1-(4-methoxyphenyl)-. In NIST Chemistry WebBook. Retrieved from [Link]

-

Patel, H., et al. (2021). Synthesis, Characterization and Biological Activity of Some Chalcone Derivatives derived from 1-(2-(benzyloxy)-5-bromo-4-methoxyphenyl)ethanone. ResearchGate. Available at: [Link]

-

Supporting Information for Multicenter Synergistic Polyoxometalate-based Metal–Organic Framework for One-Step Selective Oxidative Cleavage of β-O-4 Lignin Models. (n.d.). Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

-

Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

-

Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

-

NIST. (n.d.). Ethanone, 2-bromo-1-(4-methoxyphenyl)-. In NIST Chemistry WebBook. Retrieved from [Link]

-

NIST. (n.d.). Ethanone, 2-bromo-1-(4-methoxyphenyl)-. In NIST Chemistry WebBook. Retrieved from [Link]

-

PubChem. (n.d.). Bromomethyl 4-methoxyphenyl ketone. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

-

ROS. (n.d.). 2-BROMO 2', 4'-DIMETHOXY ACETOPHENONE. Retrieved from [Link]

-

YouTube. (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from [Link]

-

Bacsa, I., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 2538-2545. Available at: [Link]

-

Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

-

Myers, A. G. (n.d.). The Suzuki Reaction. Andrew G. Myers Research Group. Retrieved from [Link]

-

Macmillan Group. (n.d.). Buchwald-Hartwig Chemistry. Retrieved from [Link]

-

Billingsley, K. L., & Buchwald, S. L. (2007). Scope of the Two-Step, One-Pot Palladium-Catalyzed Borylation/Suzuki Cross-Coupling Reaction Utilizing Bis-Boronic Acid. The Journal of Organic Chemistry, 72(19), 7290–7296. Available at: [Link]

-

Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]

-

Asian Journal of Organic & Medicinal Chemistry. (n.d.). 2. Retrieved from [Link]

-

Organic Reactions. (n.d.). A Half Century of the Sonogashira Reaction. Retrieved from [Link]

-

Otto Chemie Pvt Ltd. (n.d.). 2-Bromo-4′-methoxyacetophenone, 97%. Retrieved from [Link]

-

NIST. (n.d.). Ethanone, 2-bromo-1-(4-methoxyphenyl)-. In NIST Chemistry WebBook. Retrieved from [Link]

-

ResearchGate. (n.d.). 2-Bromo-1-(4-methoxyphenyl)ethanone. Retrieved from [Link]

-

Li, Y., & Wang, Q. (2008). 1-(5-Bromo-2-hydroxy-4-methoxyphenyl)ethanone. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 12), o2408. Available at: [Link]

-

MDPI. (n.d.). Adamantyl-Substituted Chalcone CA13 Induces Cytoprotective Autophagy and JNK-Dependent Apoptosis in Lung Cancer Cells. Retrieved from [Link]

Sources

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. researchgate.net [researchgate.net]

- 3. Ethanone, 2-bromo-1-(4-methoxyphenyl)- [webbook.nist.gov]

- 4. 1-(2-Bromo-4-methoxyphenyl)ethanone 95.00% | CAS: 89691-67-8 | AChemBlock [achemblock.com]

- 5. Page loading... [wap.guidechem.com]

- 6. Ethanone, 2-bromo-1-(4-methoxyphenyl)- [webbook.nist.gov]

- 7. 2-Bromo-1-(4-methoxyphenyl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Suzuki Coupling [organic-chemistry.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 12. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 13. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 14. Sonogashira Coupling [organic-chemistry.org]

Brominated Acetophenones: A Versatile Electrophilic Scaffold for Modern Medicinal Chemistry

Abstract

α-Bromoacetophenones, commonly known as phenacyl bromides, represent a cornerstone class of intermediates in synthetic organic and medicinal chemistry. Their intrinsic reactivity, characterized by two distinct electrophilic centers, renders them exceptionally versatile for constructing complex molecular architectures. This technical guide delves into the synthesis, reactivity, and multifaceted applications of brominated acetophenones in drug discovery. We will explore their pivotal role as synthons for a diverse array of biologically active heterocyclic compounds, their application in the rational design of covalent enzyme inhibitors, and their utility as key intermediates in the synthesis of therapeutics across various domains, including anti-inflammatory, anticancer, and antiviral agents. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique chemical properties of this powerful scaffold.

The Chemical Foundation: Synthesis and Reactivity

The utility of any chemical scaffold is rooted in its accessibility and predictable reactivity. α-Bromoacetophenones excel in both areas, with well-established synthetic routes and a clearly understood reactivity profile that medicinal chemists can exploit for targeted molecular design.

Synthesis: The α-Bromination of Acetophenones

The most common route to α-bromoacetophenones is the direct bromination of the corresponding acetophenone derivative at the α-carbon.[1][2] The reaction typically proceeds via an acid-catalyzed mechanism, which is crucial for its selectivity.

Mechanism of Acid-Catalyzed Bromination

Under acidic conditions, the reaction proceeds through an enol intermediate.[1][3] The process involves three key steps:

-

Protonation: The carbonyl oxygen is protonated by the acid catalyst, increasing the acidity of the α-protons.

-

Enolization: A base (often the solvent or conjugate base of the acid) removes an α-proton to form an enol intermediate. This is the slow, rate-determining step of the reaction.[1][3]

-

Nucleophilic Attack: The electron-rich double bond of the enol attacks molecular bromine, yielding the α-brominated product and regenerating the acid catalyst.[3]

The electron density of the aromatic ring is a critical factor; electron-donating groups can sometimes promote competitive aromatic bromination, whereas a moderate electron density is optimal for selective side-chain bromination.[3][4]

Caption: Mechanism of acid-catalyzed α-bromination of acetophenones.

Comparison of Bromination Methods

While classic methods using liquid bromine are effective, safety and environmental concerns have driven the adoption of alternative reagents. The choice of brominating agent is a critical experimental decision, balancing yield, safety, and cost.

| Brominating Agent | Typical Solvent | Key Advantages | Key Disadvantages | Yield Range |

| Liquid Bromine (Br₂) ** | Acetic Acid, Methanol | Inexpensive, readily available.[4] | Highly toxic, corrosive, low selectivity, environmental hazard.[1] | 70-95% |

| N-Bromosuccinimide (NBS) | CCl₄, Acetonitrile | Safer solid reagent, good for allylic/benzylic bromination. | Poor thermal stability, potential for runaway reactions.[1][5] | 60-90% |

| Pyridine Hydrobromide Perbromide | Acetic Acid | Solid, stable, and safer to handle than liquid Br₂.[1][5] | Can require higher temperatures, pyridine byproduct. | 80-95% |

| NaBr / K₂S₂O₈ | Water/Acetonitrile | Green chemistry approach, uses inexpensive salts.[6] | May require specific conditions for selectivity. | 70-90% |

| Copper(II) Bromide (CuBr₂) ** | Ethyl Acetate/Chloroform | High selectivity for α-bromination.[7] | Stoichiometric copper waste. | 85-95% |

Experimental Protocol: Synthesis of 4'-Chloro-α-bromoacetophenone

This protocol is adapted from a procedure optimized for undergraduate teaching, highlighting its reliability and safety.[1][5] It utilizes pyridine hydrobromide perbromide, a safer alternative to liquid bromine.

Materials:

-

4'-Chloroacetophenone (1.0 eq)

-

Pyridine hydrobromide perbromide (1.1 eq)

-

Glacial Acetic Acid

-

Round-bottom flask with reflux condenser

-

Stir plate and magnetic stir bar

-

Heating mantle

Procedure:

-

Setup: Assemble the reflux apparatus in a fume hood.

-

Dissolution: Dissolve 4'-chloroacetophenone (1.0 eq) in glacial acetic acid in the round-bottom flask.

-

Reagent Addition: Add pyridine hydrobromide perbromide (1.1 eq) to the solution.

-

Reaction: Heat the mixture to 90°C with continuous stirring. Monitor the reaction progress via Thin Layer Chromatography (TLC). The optimal reaction time is typically around 3 hours.[1]

-

Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Pour the mixture into ice-cold water to precipitate the product.

-

Isolation: Collect the solid product by vacuum filtration and wash thoroughly with cold water to remove acetic acid and pyridine salts.

-

Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol) to yield pure 4'-chloro-α-bromoacetophenone.

-

Characterization: Confirm the identity and purity of the product using NMR, IR spectroscopy, and melting point analysis. A successful synthesis should yield the product in excess of 80%.[1]

The Duality of Reactivity

The synthetic power of brominated acetophenones stems from their dual electrophilic nature.[3][8] This allows for a wide range of transformations with various nucleophiles, making them invaluable building blocks.

-

α-Carbon Reactivity: The α-carbon is highly electrophilic due to the inductive effect of the adjacent carbonyl group and the bromine atom. It is susceptible to SN2 attack by a wide range of nucleophiles (amines, thiols, carboxylates, etc.), with bromide acting as an excellent leaving group. This is the basis for its use as an alkylating agent.

-

Carbonyl Carbon Reactivity: The carbonyl carbon retains its electrophilicity and can undergo reactions typical of ketones, such as reactions with organometallic reagents or reduction.

Caption: Key reactivity pathways of α-bromoacetophenones.

Applications in Medicinal Chemistry & Drug Design

The versatile reactivity of brominated acetophenones translates directly into a broad spectrum of applications in drug discovery, from creating foundational scaffolds to engineering highly specific enzyme inhibitors.

Cornerstone of Heterocyclic Synthesis

Phenacyl bromides are indispensable precursors for synthesizing a vast range of heterocyclic compounds, which form the core of many pharmaceuticals.[8][9][10][11]

The Hantzsch Thiazole Synthesis: A classic and powerful application is the Hantzsch synthesis of thiazoles. This reaction involves the condensation of an α-haloketone (the phenacyl bromide) with a thioamide-containing compound.[8][12] The resulting thiazole ring is a privileged scaffold found in numerous drugs with anticancer, antibacterial, anti-inflammatory, and antiviral properties.[8][12]

Caption: Workflow for the Hantzsch synthesis of bioactive thiazoles.

This strategy has been successfully employed to create complex thiazole-linked hybrids, where the molecular hybridization approach enhances drug efficacy and can mitigate issues like multidrug resistance.[8][12]

Warheads for Covalent Inhibitors

The development of covalent inhibitors, which form a stable bond with their biological target, is a major strategy in modern drug design.[13] The high electrophilicity of the α-carbon in bromoacetophenones makes them an ideal, albeit highly reactive, warhead for targeting nucleophilic amino acid residues (such as cysteine, serine, or lysine) in an enzyme's active site.[14]

While the high reactivity can lead to off-target effects, medicinal chemists can tune the molecule's electronics and sterics to control this reactivity, improving selectivity. This principle is central to the design of both irreversible and reversible covalent drugs.[14][15] For example, while many modern Bruton's tyrosine kinase (BTK) inhibitors use acrylamide warheads, the underlying principle of using a precisely positioned electrophile to form a covalent bond with a cysteine residue is the same.[13][15][16] The bromoacetophenone moiety serves as a powerful tool for initial probe development and fragment-based screening to identify such targetable residues.

Caption: Covalent modification of an enzyme by a bromoacetophenone warhead.

Key Intermediates for Diverse Therapeutics

Beyond their use in creating novel scaffolds, brominated acetophenones are critical intermediates in the synthesis of established and experimental drugs across multiple therapeutic areas.

-

Anti-Inflammatory Drugs: α-bromoacetophenone is a significant intermediate in the synthesis of certain non-steroidal anti-inflammatory drugs (NSAIDs) of the aryl propionate class.[1][5]

-

Hormonal Drugs: The intermediate p-methoxy-α-bromoacetophenone is a primary building block for synthesizing the selective estrogen receptor modulator (SERM) drug, raloxifene.[1]

-